6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Catalog No.
S669791
CAS No.
350999-95-0
M.F
C18H14BrNO3
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic a...

CAS Number

350999-95-0

Product Name

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)

InChI Key

VNGWIIJCZIVDNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

Medicinal Chemistry:

The presence of a quinoline core structure, commonly found in various bioactive molecules, indicates potential for 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid to be explored in the development of new drugs.

  • Quinoline derivatives have been shown to exhibit diverse biological activities, including anticancer, antimalarial, and antibacterial properties .
  • Further research is needed to determine the specific biological effects of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid and its potential therapeutic applications.

Materials Science:

The aromatic rings and carboxylic acid functionality in 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid suggest potential for applications in the development of novel functional materials.

  • Aromatic molecules can play a role in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells .
  • Carboxylic acid groups can be used to introduce specific functionalities and tailor the properties of materials for various applications.

Organic Synthesis:

-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid could potentially serve as a building block or intermediate in the synthesis of more complex organic molecules.

  • Quinoline derivatives are valuable synthetic intermediates used in the preparation of various pharmaceuticals and other functional molecules .
  • The presence of the bromo group and the carboxylic acid functionality could offer opportunities for further chemical modifications and incorporation into diverse organic structures.

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a quinoline core substituted with a bromine atom and an ethoxyphenyl group. Its molecular formula is C18H14BrNO3, and it has a molecular weight of approximately 372.21 g/mol . This compound exhibits significant structural diversity, making it a subject of interest in various fields of research.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly with other aromatic compounds.

Research indicates that compounds related to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some studies suggest potential antibacterial and antifungal activities.
  • Anticancer Activity: There is emerging evidence that quinoline derivatives possess anticancer properties, potentially inhibiting tumor growth through various mechanisms.
  • Enzyme Inhibition: Certain derivatives may act as inhibitors of specific enzymes, which could be leveraged for therapeutic applications.

The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multiple steps, including:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom is usually performed via electrophilic aromatic substitution.
  • Ethoxy Group Introduction: This step often involves alkylation reactions where an ethoxy group is added to the aromatic ring.
  • Carboxylation: Finally, the carboxylic acid group can be introduced through carboxylation reactions.

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has diverse applications, including:

  • Pharmaceutical Development: Its derivatives are explored for potential use in drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound may be utilized in creating functional materials due to its unique electronic properties.
  • Research Reagent: It serves as a reagent in organic synthesis and various chemical research applications.

Interaction studies involving 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Key interactions may include:

  • Binding Studies: Assessing how the compound interacts with specific proteins or enzymes.
  • In Vivo Studies: Evaluating its biological effects in live models to understand pharmacokinetics and pharmacodynamics.

Similar Compounds

Several compounds share structural similarities with 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acidC17H12BrNO3Contains a methoxy group instead of ethoxy
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acidC17H12BrClNO2Substituted with a chlorine atom
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acidC17H14BrNO2Features a methyl group on the phenyl ring

These compounds highlight the structural diversity within the quinoline family while emphasizing the unique ethoxy substitution in 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, which may influence its biological activity and chemical reactivity differently than its analogs.

XLogP3

4.4

Wikipedia

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types